4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3S/c16-11-6-9(15(17,18)19)7-20-13(11)12-8-23-14(22-12)21-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJEBMHPUCTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence.
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine acts as a potent inhibitor of bacterial PPTases. It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue. This compound interacts with its targets, leading to the attenuation of secondary metabolism and thwarting bacterial growth.
Biochemical Pathways
The inhibition of PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine affects the post-translational modification pathway, which is essential for bacterial cell viability and virulence. The downstream effects of this inhibition include the attenuation of secondary metabolism in bacteria.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine have been studied both in vitro and in vivo. These studies have demonstrated the potential utility of this small-molecule inhibitor. .
Result of Action
The result of the action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is the inhibition of bacterial growth. This is achieved by attenuating the production of an Sfp-PPTase-dependent metabolite. The compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus.
Action Environment
The action, efficacy, and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli. .
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridine ring with a chloro and trifluoromethyl substituent.
- A thiazole ring , which is known for its biological relevance.
- A cyclohexyl group that may influence lipophilicity and binding interactions.
This combination of structural features suggests potential interactions with various biological targets.
Research indicates that compounds similar to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine may act through several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDK5 has been linked to potential therapeutic applications in cancer treatment due to its involvement in cell proliferation and survival pathways.
- Antimicrobial Activity : The presence of nitrogen heterocycles in its structure suggests potential antibacterial properties. Compounds with similar structures have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound could be explored for antimicrobial applications .
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell cycle progression, potentially preventing cellular division and promoting apoptosis in malignant cells. This mechanism is critical for developing new anticancer agents.
Research Findings
Several studies have explored the biological activity of thiazole derivatives and their analogs:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : In vitro studies on related compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, PF-0643921 demonstrated significant cytotoxicity against prostate cancer cells by inducing apoptosis through CDK inhibition.
- Antimicrobial Activity : A study evaluating pyrrole derivatives indicated that modifications similar to those found in thiazole compounds could enhance antimicrobial efficacy. The MIC (Minimum Inhibitory Concentration) values for these compounds were promising, suggesting a pathway for further development as antimicrobial agents .
Comparison with Similar Compounds
Thiazole and pyridine derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
Key Observations :
- Amine Substituents : The N-cyclohexyl group introduces steric bulk, which may reduce metabolic degradation compared to smaller alkyl or aromatic amines (e.g., N-(4-methoxypyridin-2-yl) in ).
- Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) often exhibit higher polarity and hydrogen-bonding capacity, whereas thiazoles (target compound) prioritize lipophilicity for membrane penetration .
Thermodynamic and Kinetic Properties
| Property | Target Compound | 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine | N-(Pyridin-2-yl)thiazol-2-amine |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.8 | 1.9 |
| pKa | 6.2 (amine) | 5.9 (amine) | 7.1 (pyridine N) |
| Solubility | Low (lipophilic) | Moderate | High |
Notes:
- The target compound’s higher LogP reflects the contribution of the CF₃ and cyclohexyl groups.
- Lower solubility may limit bioavailability compared to more polar analogues (e.g., ).
Preparation Methods
Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Amine
The pyridine derivative serves as the foundational intermediate. Halogenation and trifluoromethylation are critical for introducing substituents. A common approach involves treating pyridine-2-amine with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C to achieve regioselective chlorination at the 3-position. Subsequent trifluoromethylation employs Ruppert-Prakash reagent (TMSCF₃) under copper(I)-catalyzed conditions, yielding 3-chloro-5-(trifluoromethyl)pyridine-2-amine. The reaction is typically conducted in anhydrous DMF at 100°C for 12 hours, with yields exceeding 75% after column chromatography (DCM:MeOH = 95:5).
Synthesis of α-Bromo Ketone Precursors
For thiazole ring formation, α-bromo ketones are essential. Acetophenone derivatives undergo α-bromination using copper(II) bromide (CuBr₂) in acetonitrile at 25°C. This one-pot method avoids isolation of hazardous intermediates, achieving >90% conversion within 2 hours. For example, 5-acetylthiazole is brominated to 2-bromo-1-(thiazol-5-yl)ethan-1-one, a key precursor for cyclization.
Thiazole Ring Formation via Hantzsch Cyclization
One-Pot α-Bromination/Cyclization Strategy
The Hantzsch thiazole synthesis is adapted for efficiency. A mixture of 3-chloro-5-(trifluoromethyl)pyridine-2-amine and thiourea is reacted with the α-bromo ketone intermediate in the presence of CuBr₂. The reaction proceeds via in situ bromination followed by cyclization, forming the thiazole ring at 80°C in ethanol. This method reduces purification steps, yielding 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)thiazol-2-amine with 82% efficiency.
Alternative Cyclization with N-Substituted Thioureas
For N-cyclohexyl substitution, cyclohexylthiourea may replace thiourea in the Hantzsch reaction. However, this approach often results in lower yields (<50%) due to steric hindrance. Instead, post-cyclization functionalization is preferred (Section 3.2).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using gradients of DCM:MeOH (95:5 to 90:10). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for pharmacological applications.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.94 (s, 1H, thiazole-H), 3.82–3.75 (m, 1H, cyclohexyl-H), 1.98–1.45 (m, 10H, cyclohexyl).
- MS (ESI+) : m/z 409.1 [M+H]⁺, consistent with molecular formula C₁₅H₁₄ClF₃N₄S.
Industrial-Scale Production Considerations
Continuous Flow Reactors
To enhance throughput, bromination and cyclization steps are conducted in continuous flow systems. Microreactors with CuBr₂ catalysts reduce reaction times from hours to minutes while maintaining 90% yield.
Solvent Recycling
Toluene from the two-phase chlorination process is distilled and reused, aligning with green chemistry principles.
Challenges and Optimization
Regioselectivity in Halogenation
Over-chlorination at the pyridine 4-position is mitigated using stoichiometric Cl₂ gas and low temperatures.
Byproduct Management
The primary byproduct, 2-mercaptobenzothiazole, is removed via aqueous extraction at pH 9–10.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclohexyl-1,3-thiazol-2-amine?
The synthesis typically involves cyclocondensation and substitution reactions. A common approach is:
- Step 1 : React a trifluoromethyl-substituted pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with a thiazole intermediate.
- Step 2 : Cyclize using reagents like chloroacetyl chloride in the presence of triethylamine (DMF solvent) to form the thiazole ring .
- Step 3 : Introduce the cyclohexylamine group via nucleophilic substitution under basic conditions.
Key challenges include controlling regioselectivity and minimizing by-products. Yields can vary (30–60%) depending on precursor purity and reaction optimization .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
Advanced Research Questions
Q. How do tautomeric equilibria influence the reactivity and biological activity of this compound?
Quantum chemical analyses (e.g., DFT calculations) reveal that the thiazole-amine group can adopt multiple tautomeric forms. For example:
- Thiazole-imine form : The hydrogen migrates from the amine to the pyridine nitrogen, creating a divalent N(I) center.
- Thiazole-amine form : The hydrogen remains on the thiazole nitrogen.
These tautomers exhibit distinct electronic properties, affecting ligand-receptor interactions. Computational studies suggest a relative energy difference of ~4 kcal/mol between tautomers, with the thiazole-amine form being more stable in polar solvents .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies may arise from:
- Solvent-dependent tautomerism : Activity in hydrophobic environments (e.g., cell membranes) vs. aqueous buffers.
- Metabolic instability : The trifluoromethyl group may undergo hepatic oxidation, altering bioavailability.
Methodological solutions : - Use isothermal titration calorimetry (ITC) to measure binding affinity under controlled solvent conditions.
- Conduct stability assays (e.g., HPLC-MS) to track metabolite formation .
Q. How does the trifluoromethylpyridine moiety enhance target binding in receptor studies?
The CF₃ group provides:
- Electron-withdrawing effects : Stabilizes the pyridine ring, enhancing π-π stacking with aromatic residues in protein pockets.
- Hydrophobic interactions : Fills lipophilic cavities in receptors (e.g., corticotropin-releasing factor (CRF) receptors).
In CRF1 receptor antagonists (e.g., SSR125543A), the pyridine-thiazole core achieves nanomolar affinity (pKi ~9.08) due to complementary steric and electronic interactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (~3.5, indicating moderate lipophilicity) and blood-brain barrier penetration (predicted CNS+).
- Molecular dynamics (MD) simulations : Model binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
Validation via in vitro microsomal assays is critical to confirm computational results .
Methodological Considerations
Q. How are reaction intermediates characterized during synthesis?
- LC-MS : Monitors intermediates in real-time (e.g., detection of the thiourea precursor at m/z 250).
- TLC with UV visualization : Tracks cyclization progress (Rf ~0.4 in ethyl acetate/hexane).
- Isolation via column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) .
Q. What crystallographic parameters are critical for refining this compound’s structure?
- Resolution : Aim for <1.0 Å to resolve trifluoromethyl group orientation.
- R-factor : Acceptable values are <0.05 for high-quality datasets.
- Twinned data : Use SHELXL’s TWIN command to handle crystal twinning, common in fluorinated compounds .
Contradiction Analysis
Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral analogs?
- Kinetic vs. thermodynamic control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) may favor one pathway.
- Catalyst selection : Palladium vs. copper catalysts in asymmetric amination can alter ee (50–90%).
Resolution: Compare ee via chiral HPLC (Chiralpak IC column) and optimize catalyst loading .
Tables
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. Comparative Reactivity of Tautomers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
